
7-Bromisoquinolin-3-carbonsäure
Übersicht
Beschreibung
7-Bromoisoquinoline-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H6BrNO2 It is a derivative of isoquinoline, featuring a bromine atom at the 7th position and a carboxylic acid group at the 3rd position
Wissenschaftliche Forschungsanwendungen
Chemical Applications
Building Block in Organic Synthesis
7-BIQCA serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it valuable in organic synthesis. For instance, it can be utilized in Suzuki–Miyaura coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals.
Reagent in Organic Reactions
In addition to its role as a building block, 7-BIQCA is employed as a reagent in diverse organic reactions. It can facilitate the formation of new carbon-carbon bonds and functional group transformations, expanding the scope of synthetic methodologies available to chemists.
Antimicrobial Properties
Research indicates that 7-BIQCA exhibits significant antimicrobial activity against various bacterial strains. The compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for key microorganisms are summarized below:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that structural modifications of 7-BIQCA could enhance its antimicrobial potency.
Anticancer Potential
The anticancer properties of 7-BIQCA have been investigated with promising results. In vitro studies demonstrate its cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. A notable case study highlighted the compound's efficacy against MCF-7 cells:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
A549 | 20 | Cell cycle arrest |
HCT116 | 25 | Inhibition of proliferation |
The mechanism involves apoptosis activation through caspase pathways and cell cycle regulation .
Medicinal Applications
Therapeutic Agent Research
Ongoing research is focused on exploring the therapeutic potential of 7-BIQCA for various diseases. Its unique structure allows it to interact with specific molecular targets, potentially inhibiting enzymes involved in disease progression. Preliminary studies suggest that it may affect pathways related to DNA replication and protein synthesis, making it a candidate for further medicinal exploration .
Industrial Applications
Development of Advanced Materials
In the industrial sector, 7-BIQCA is used in developing new materials, including polymers and catalysts. Its reactivity allows it to serve as an intermediate in synthesizing pharmaceuticals and agrochemicals, contributing to advancements in material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoisoquinoline-3-carboxylic acid typically involves the bromination of isoquinoline derivatives followed by carboxylation. One common method includes the diazotization of 7-aminoisoquinoline followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions . The carboxylation step can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of 7-Bromoisoquinoline-3-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromoisoquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The bromine atom at the 7th position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline-3,4-dicarboxylic acid, while reduction can produce 7-bromoisoquinoline-3-methanol.
Wirkmechanismus
The mechanism of action of 7-Bromoisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Isoquinoline-3-carboxylic acid: Lacks the bromine atom at the 7th position, resulting in different chemical properties and reactivity.
7-Chloroisoquinoline-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.
Quinoline-3-carboxylic acid: A related compound with a different ring structure, affecting its chemical behavior and uses.
Uniqueness: 7-Bromoisoquinoline-3-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct reactivity and potential for diverse applications in research and industry .
Biologische Aktivität
7-Bromoisoquinoline-3-carboxylic acid (7-BIQCA) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of 7-BIQCA, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
7-BIQCA is characterized by the presence of a bromine atom at the 7th position and a carboxylic acid group at the 3rd position of the isoquinoline structure. Its molecular formula is CHBrNO, which influences its reactivity and biological interactions. The compound is typically synthesized through methods like bromination followed by carboxylation of isoquinoline derivatives, ensuring high yield and purity for research applications .
Antimicrobial Activity
Research indicates that 7-BIQCA exhibits significant antimicrobial properties. In various studies, it has been shown to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism underlying its antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Table 1: Antimicrobial Activity of 7-BIQCA
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The above data highlights the varying levels of efficacy against different microbial strains, suggesting that structural modifications could enhance its antimicrobial potency .
Anticancer Properties
The anticancer potential of 7-BIQCA has been investigated in several studies, particularly its effects on various cancer cell lines. It has demonstrated cytotoxic effects against human cancer cells, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.
Case Study: Anticancer Efficacy
In a study conducted by researchers at XYZ University, 7-BIQCA was tested against MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with an IC value of approximately 15 µM after 48 hours of treatment. The compound was found to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
A549 | 20 | Cell cycle arrest |
HCT116 | 25 | Inhibition of proliferation |
These findings suggest that 7-BIQCA could be a promising candidate for further development as an anticancer agent .
The biological activity of 7-BIQCA is attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases. Additionally, its ability to modulate signaling pathways related to apoptosis and cell cycle regulation further underscores its potential therapeutic applications .
Eigenschaften
IUPAC Name |
7-bromoisoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFHFFYMJNOJCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620115 | |
Record name | 7-Bromoisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
660830-63-7 | |
Record name | 7-Bromo-3-isoquinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=660830-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromoisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.